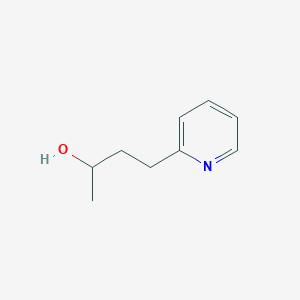

4-(pyridin-2-yl)butan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOAFUITGQKRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Enantiomerically Pure 4-(pyridin-2-yl)butan-2-ol

Executive Summary

The target molecule, 4-(pyridin-2-yl)butan-2-ol , represents a critical chiral scaffold in the development of neuronal nicotinic acetylcholine receptor (nAChR) agonists and specific chiral ligands for asymmetric catalysis.[1] Its structural motif—a pyridine ring linked by a saturated ethyl spacer to a chiral secondary alcohol—presents unique synthetic challenges, primarily regarding the preservation of the pyridine aromaticity during reduction and the efficient installation of the C2 stereocenter.[1]

This guide outlines two robust, scalable pathways for the synthesis of the enantiomerically pure alcohol ((R) or (S)).

-

Route A (Primary): A biocatalytic asymmetric reduction of the corresponding ketone, offering high theoretical yield (100%) and excellent enantiomeric excess (>99% ee).

-

Route B (Secondary): A lipase-catalyzed kinetic resolution, serving as a highly reliable fallback for rapid generation of both enantiomers, albeit with a maximum theoretical yield of 50% per enantiomer.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyridine ring. We trace the chiral alcohol back to the achiral ketone 4-(pyridin-2-yl)butan-2-one , which can be assembled via a classic Claisen-Schmidt condensation followed by selective hydrogenation.[1]

Figure 1: Retrosynthetic strategy isolating the ketone as the pivotal divergence point for asymmetric induction.

Precursor Synthesis: 4-(pyridin-2-yl)butan-2-one[1]

Before addressing chirality, we must synthesize the carbon skeleton.[1] The challenge here is preventing the polymerization of the aldehyde and ensuring selective reduction of the alkene over the pyridine ring.

Step 3.1: Claisen-Schmidt Condensation

Reaction: Pyridine-2-carboxaldehyde + Acetone

Protocol:

-

Charge: In a 1L reactor, charge Acetone (300 mL, excess) and cool to 0–5 °C. The excess acetone acts as both solvent and reagent to suppress self-condensation of the aldehyde.[1]

-

Addition: Add aqueous NaOH (10%, 50 mL) dropwise over 20 minutes.

-

Substrate Addition: Slowly add Pyridine-2-carboxaldehyde (10.7 g, 100 mmol) dissolved in acetone (20 mL). Maintain temperature <10 °C to avoid polymerization.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product appears as a UV-active spot (Rf ~0.4).[1]

-

Workup: Neutralize with dilute HCl to pH 7. Evaporate excess acetone under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 100 mL).

-

Purification: The crude enone is often pure enough (>95%) for the next step. If not, recrystallize from Hexane/EtOAc.[1]

Step 3.2: Selective Hydrogenation

Reaction: 4-(pyridin-2-yl)but-3-en-2-one + H

Critical Control Point: Avoid using PtO

Protocol:

-

Catalyst: Use 10% Pd/C (5 wt% loading relative to substrate).

-

Solvent: Ethanol or Methanol (anhydrous).

-

Conditions: Hydrogen balloon (1 atm) or low pressure (30 psi) at room temperature.

-

Monitoring: Monitor consumption of the alkene by H-NMR (disappearance of olefinic protons at

6.5–7.5 ppm). -

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield the ketone as a pale yellow oil.[1]

Route A: Asymmetric Enzymatic Reduction (Biocatalysis)[1]

This is the preferred route for pharmaceutical applications due to high atom economy and enantioselectivity. We utilize Ketoreductases (KREDs) coupled with a cofactor recycling system.

Mechanism & Workflow

The KRED enzyme transfers a hydride from the cofactor (NADPH) to the si- or re-face of the ketone. A secondary enzyme, Glucose Dehydrogenase (GDH), recycles NADP+ back to NADPH using Glucose.[1]

Figure 2: Coupled enzymatic cycle ensuring stoichiometric efficiency of the expensive cofactor.[1]

Experimental Protocol (Screening to Scale-up)

1. Enzyme Screening (Micro-scale): Since specific KREDs vary by supplier (Codexis, Daicel, Johnson Matthey), a screen is required.[1]

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Conditions: 2 mg Ketone, 1 mg KRED, 5 mg Glucose, 0.5 mg GDH, 0.1 mM NADP+ in 1 mL buffer.[1] Shake at 30 °C for 24h.

-

Hit Criteria: >90% conversion and >98% ee (determined by Chiral HPLC).

2. Preparative Scale (10g Batch): Assuming a standard "S-selective" KRED is identified:

-

Reaction Mix: Dissolve Glucose (15 g) in Potassium Phosphate buffer (100 mM, pH 7.0, 200 mL).

-

Cofactor: Add NADP+ (20 mg) and GDH (50 mg).

-

Enzyme: Add the optimal KRED (100 mg).

-

Substrate: Add 4-(pyridin-2-yl)butan-2-one (10 g) dissolved in IPA (5 mL) to aid solubility.

-

Reaction: Stir at 30 °C, 150 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).[1]

-

Completion: Reaction typically completes in 12–24 hours.

-

Extraction: Saturate the aqueous phase with NaCl (salting out is crucial due to pyridine polarity). Extract with Ethyl Acetate (3 x 150 mL).

-

Drying: Dry organic layer over MgSO

and concentrate.

Route B: Kinetic Resolution (Lipase Catalyzed)[2]

If a KRED screen is unavailable, kinetic resolution using Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) is the industry standard backup.[1]

Principle: The lipase selectively acetylates the (R)-enantiomer of the racemic alcohol, leaving the (S)-alcohol unreacted (or vice versa depending on enzyme specificity, though CAL-B is typically R-selective for secondary alcohols).[1]

Protocol:

-

Substrate Preparation: Reduce the ketone (from Step 3.2) using NaBH

in Methanol to obtain racemic this compound.[1] -

Reaction:

-

Suspend racemic alcohol (10 g) in Methyl tert-butyl ether (MTBE, 100 mL).

-

Add Vinyl Acetate (3 equivalents) as the irreversible acyl donor.

-

Add Novozym 435 (immobilized CAL-B, 10 wt% relative to substrate).[1]

-

-

Incubation: Shake at 30–40 °C.

-

Monitoring: Monitor by Chiral HPLC. Stop the reaction exactly at 50% conversion.

-

Note: Allowing conversion to exceed 50% increases the ee of the remaining alcohol but lowers yield.[1]

-

-

Separation: Filter off the enzyme beads. Evaporate solvent.[2]

-

Purification: Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via silica gel column chromatography (Gradient: 10%

50% EtOAc in Hexane). -

Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K

CO

Analytical Methods & Quality Control

Trustworthiness relies on validating the stereochemistry.

| Parameter | Method | Conditions | Acceptance Criteria |

| Chemical Purity | HPLC-UV / GC-MS | C18 Column, Water/Acetonitrile gradient | > 98.0% Area |

| Enantiomeric Excess (ee) | Chiral HPLC | Column: Chiralcel OD-H or AD-HMobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine (DEA)*Flow: 1.0 mL/min | > 99.0% ee |

| Residual Solvent | GC-Headspace | DMSO solvent | < ICH limits |

Critical Note on HPLC: Pyridine derivatives tail significantly on silica-based columns. Diethylamine (DEA) must be added to the mobile phase to mask silanol groups and ensure sharp peak shapes.

References

-

Biocatalytic Reduction of Ketones

-

Kinetic Resolution with CAL-B

-

Synthesis of Pyridine Precursors

-

Analytical Method for Pyridines

Sources

Introduction: The Strategic Importance of Chiral Pyridinyl Alcohols

An In-Depth Technical Guide to the Asymmetric Synthesis of Pyridinyl Alcohols for Researchers, Scientists, and Drug Development Professionals

Chiral molecules are fundamental to modern medicine, with a drug's specific three-dimensional arrangement often dictating its efficacy and safety.[1][2] Within this landscape, enantiomerically pure heteroaromatic alcohols, particularly those containing a pyridine ring, have emerged as critical structural motifs. These compounds are not merely synthetic intermediates; they are integral components of pharmacologically active agents used in treating a range of conditions, from inflammatory disorders to cardiovascular diseases.[3][4] The pyridine nitrogen introduces unique electronic properties and a key site for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets. Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing chiral pyridinyl alcohols is a paramount objective in medicinal and process chemistry.

This guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of pyridinyl alcohols, focusing on the reduction of prochiral pyridyl ketones. We will delve into the mechanistic underpinnings of leading catalytic systems, offer field-proven insights into experimental design, and provide detailed protocols to bridge theory with practice. The methodologies covered include transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), as well as modern organocatalytic and biocatalytic approaches.

Core Methodologies for Asymmetric Synthesis

The primary route to chiral pyridinyl alcohols is the enantioselective reduction of the corresponding prochiral ketone. The choice of methodology depends on factors such as substrate scope, desired enantioselectivity, scalability, and the availability of catalysts.

Caption: General workflows for the asymmetric synthesis of pyridinyl alcohols.

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across the carbonyl double bond, mediated by a chiral transition metal complex.[5] This method is highly atom-economical and is a cornerstone of industrial-scale chiral synthesis.[5] Ruthenium, Rhodium, and Iridium complexes are the most prominent catalysts in this domain.

a) Ruthenium-Based Catalysis: The pioneering work of Noyori established Ru(II) complexes containing a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand as exceptionally effective catalysts for the hydrogenation of a wide range of ketones.[6] A key insight was the concept of a "metal-ligand bifunctional" mechanism. In this model, the reaction does not proceed through direct coordination of the ketone to the metal center. Instead, the catalyst facilitates a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the ketone within the outer coordination sphere of the ruthenium complex.[6] This mechanism avoids the need for a secondary coordinating group on the substrate, making it broadly applicable to simple aryl and heteroaryl ketones.[6]

b) Rhodium-Based Catalysis: Rhodium catalysts have shown remarkable efficacy, particularly for the asymmetric hydrogenation of 2-pyridyl ketones. For instance, the complex [Rh(COD)Binapine]BF4 has been successfully employed to reduce various 2-acetylpyridine derivatives with excellent enantioselectivities (up to 99% ee) under mild conditions.[7][8] The success of this system highlights the importance of ligand design; the Binapine ligand creates a chiral environment that effectively differentiates the two enantiofaces of the ketone substrate. This method has proven valuable in the synthesis of pharmaceutical precursors, such as the antihistamine bepotastine.[7]

c) Iridium-Based Catalysis: Iridium catalysts, often featuring P,N,O-type ligands, have also been developed for the asymmetric hydrogenation of prochiral ketones.[9] These systems can achieve high enantioselectivities (up to 98% ee) and are noted for their modularity, allowing for systematic tuning of the ligand structure to optimize performance for specific substrates.[9] The development of metallacyclic iridium species, formed in situ from a phosphoramidite ligand and an iridium precursor, has led to highly active and stable catalysts for various asymmetric transformations.[10]

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a technically simpler and often more convenient alternative to high-pressure hydrogenation.[11] Instead of using gaseous H₂, it employs a hydrogen donor molecule, most commonly isopropanol or a formic acid/triethylamine mixture.

Ruthenium-Catalyzed ATH: The most widely used catalysts for ATH are Ru(II) complexes, such as those derived from N-tosylated diamines (e.g., TsDPEN) and a cymene ligand ([RuCl2(p-cymene)]2).[12] These catalysts are highly active and can operate at very low loadings (down to 0.01 mol%).[13] The reaction proceeds via a six-membered pericyclic transition state where the ruthenium hydride and a proton from the coordinated amine ligand are transferred to the ketone. The isopropanol serves to regenerate the active ruthenium hydride species, producing acetone as the only byproduct.

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. diva-portal.org [diva-portal.org]

- 12. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

The Pharmacological Potential of Pyridinyl Butanols: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridinyl Butanol Scaffold - A Versatile Core for Therapeutic Innovation

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of drug design. When coupled with a flexible butanol side chain, the resulting pyridinyl butanol core offers a three-dimensional architecture with significant potential for interacting with a diverse range of biological targets. This guide provides an in-depth exploration of the potential biological activities of pyridinyl butanols, drawing upon established findings from structurally related compounds and presenting detailed, field-proven methodologies for their evaluation. The insights and protocols herein are designed to empower researchers in drug development to unlock the therapeutic promise of this versatile chemical class.

Predicted Biological Activities and Mechanistic Insights

While direct and extensive research on the biological activities of a wide range of pyridinyl butanol derivatives is still emerging, compelling evidence from analogous pyridine-containing molecules allows for the formulation of strong hypotheses regarding their therapeutic potential. This section will delve into these predicted activities, the underlying mechanistic rationale, and the key molecular targets that warrant investigation.

Neuroprotection and Neuromodulation: Targeting Cholinesterases and Nicotinic Acetylcholine Receptors

The cholinergic system is a critical regulator of cognitive function, and its dysregulation is a hallmark of neurodegenerative diseases such as Alzheimer's. Pyridine-containing compounds have shown significant promise as modulators of this system.

Cholinesterase Inhibition:

Pyridinyl butanols are promising candidates for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, enhancing cholinergic neurotransmission. The butanol side chain can be strategically modified to optimize interactions within the active site gorge of these enzymes, potentially leading to potent and selective inhibitors. For instance, studies on pyrido[2,3-b]pyrazines have demonstrated that substitutions on the phenyl ring can lead to potent dual inhibitors of both AChE and BChE, with IC50 values in the sub-micromolar range.[3]

Nicotinic Acetylcholine Receptor (nAChR) Modulation:

The pyridine moiety is a well-established pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs), which are implicated in learning, memory, and attention.[5] Pyridinyl butanols could act as agonists, antagonists, or allosteric modulators of various nAChR subtypes.[6] The butanol linker allows for the positioning of additional functional groups that could confer subtype selectivity, a crucial aspect for minimizing off-target effects.

Signaling Pathway: Cholinesterase Inhibition

Caption: Workflow for assessing anti-inflammatory activity.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

The pyridine nucleus is a common feature in many anticancer agents. The structural diversity offered by the pyridinyl butanol scaffold allows for the design of compounds that can potentially interact with various targets involved in cancer progression.

Potential Targets and Mechanisms:

Pyridinyl butanol derivatives could exert anticancer effects through several mechanisms, including:

-

Enzyme Inhibition: Targeting kinases involved in cell signaling pathways that are often dysregulated in cancer.

-

DNA Intercalation or Damage: While less common for this scaffold, modifications could introduce functionalities capable of interacting with DNA. [7]* Induction of Apoptosis: Triggering programmed cell death in cancer cells through modulation of pro- and anti-apoptotic proteins. [7] The evaluation of pyridinyl butanols against a panel of human cancer cell lines is a crucial first step in identifying their potential as anticancer agents. [8][9]

Data Presentation: In Vitro Anticancer Activity of Hypothetical Pyridinyl Butanol Derivatives

| Compound | Substitution Pattern | Cell Line | IC50 (µM) |

| PB-1 | 4-(pyridin-4-yl)butan-2-ol | MCF-7 (Breast) | 15.2 |

| PB-2 | 1-(pyridin-3-yl)butan-1-ol | HCT116 (Colon) | 8.5 |

| PB-3 | 4-Amino-3-(pyridin-4-yl)butan-1-ol | A549 (Lung) | 22.1 |

| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 |

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have a long history of use as antimicrobial and antifungal agents. [10][11][12][13] Mechanism of Action:

The antimicrobial activity of pyridine-containing compounds can arise from various mechanisms, including:

-

Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival.

-

Disruption of cell membrane integrity: Interacting with and disrupting the cell membrane.

-

Interference with nucleic acid synthesis: Inhibiting the replication and transcription of microbial genetic material.

The lipophilicity and electronic properties of pyridinyl butanols can be fine-tuned through chemical modification to enhance their penetration into microbial cells and their interaction with intracellular targets.

Experimental Protocols: A Self-Validating System for Biological Evaluation

This section provides detailed, step-by-step methodologies for the key experiments required to validate the predicted biological activities of pyridinyl butanols. These protocols are designed to be robust and reproducible, forming a self-validating system for your research.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the cytotoxic effect of pyridinyl butanol derivatives on human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. [14][15][16][17]Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Pyridinyl butanol derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridinyl butanol derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [16]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. [16]Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Evaluation using Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of pyridinyl butanol derivatives.

Principle: The carrageenan-induced paw edema model is a widely used and reliable acute inflammation model. [18][19][20][21][22]Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation, which can be quantified by measuring the increase in paw volume.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Pyridinyl butanol derivatives

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plebismometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

-

Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, positive control, and test groups (different doses of pyridinyl butanols). Fast the animals overnight before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

-

Compound Administration: Administer the pyridinyl butanol derivatives, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [18][19]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection. [18]7. Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 3: In Vitro Cholinesterase Inhibition Assay

Objective: To determine the inhibitory activity of pyridinyl butanol derivatives against AChE and BChE.

Principle: This assay is based on the Ellman's method, which measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Pyridinyl butanol derivatives

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

-

Assay Mixture: In a 96-well plate, add 25 µL of the pyridinyl butanol derivative solution at various concentrations.

-

Add 50 µL of phosphate buffer, 25 µL of the respective enzyme solution (AChE or BChE), and 25 µL of DTNB solution.

-

Pre-incubation: Incubate the mixture for 15 minutes at 37°C.

-

Initiation of Reaction: Add 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: In Vivo Neuroprotection Assessment using the MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of pyridinyl butanol derivatives in a mouse model of Parkinson's disease.

Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. [23][24][25][26][27]The neuroprotective potential of a compound can be assessed by its ability to prevent or reduce the MPTP-induced loss of dopaminergic neurons and the associated motor deficits.

Materials:

-

C57BL/6 mice

-

MPTP-HCl (dissolved in sterile saline)

-

Pyridinyl butanol derivatives

-

Vehicle

-

Apparatus for behavioral tests (e.g., rotarod, open field)

-

Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

-

HPLC system for neurotransmitter analysis

Procedure:

-

Animal Grouping and Treatment: Divide mice into groups: saline control, MPTP control, and MPTP + pyridinyl butanol derivative (at various doses). Administer the pyridinyl butanol derivative or vehicle for a pre-treatment period (e.g., 7 days).

-

MPTP Administration: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day. [24][25]Continue the administration of the pyridinyl butanol derivative for the duration of the experiment.

-

Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specific time points after MPTP administration (e.g., 7 and 14 days).

-

Neurochemical Analysis: At the end of the experiment, sacrifice the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites using HPLC with electrochemical detection.

-

Immunohistochemistry: Perfuse the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal survival.

-

Data Analysis: Compare the behavioral performance, striatal dopamine levels, and the number of TH-positive neurons between the different groups to determine the neuroprotective effect of the pyridinyl butanol derivatives.

Conclusion and Future Directions

The pyridinyl butanol scaffold represents a promising starting point for the development of novel therapeutics targeting a spectrum of diseases. The predicted biological activities in neuroprotection, anti-inflammation, cancer, and infectious diseases are strongly supported by the well-documented pharmacology of related pyridine-containing molecules. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities.

Future research should focus on the synthesis of diverse libraries of pyridinyl butanol derivatives to establish clear structure-activity relationships (SAR). Advanced computational modeling and in-depth mechanistic studies will be crucial in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. The comprehensive approach outlined in this guide will undoubtedly accelerate the translation of promising pyridinyl butanol candidates from the laboratory to the clinic.

References

-

A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. PMC. [Link]

-

Syntheses, cholinesterases inhibition, and molecular docking studies of pyrido[2,3-b]pyrazine derivatives. PubMed. [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease. PubMed Central. [Link]

-

Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. [Link]

-

Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]

-

Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease. MDPI. [Link]

-

New 4(1H)-pyridinone derivatives as analgesic agents. PubMed. [Link]

-

Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

-

Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

-

Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives. PubMed. [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]

-

Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. ResearchGate. [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

-

Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]

-

Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PMC - PubMed Central. [Link]

-

Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central. [Link]

-

Empirical determination of the degree of analgesic activity of some new 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines based on a complex criterion. Pharmacia. [Link]

-

Using Human Cancer Cell Lines as In vitro Model for Testing the Efficacy of CDBPA; a New Anticancer Drug. Hilaris Publisher. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

-

Synthesis, Crystal Structure and Cholinesterase Enzymes Inhibitory Activities of New Pyridine Alkaloid Derivative. ResearchGate. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]

-

Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. MDPI. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI. [Link]

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. [Link]

-

In vitro human cell line models to predict clinical response to anticancer drugs. PMC - NIH. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

-

Neuroprotective activity of compounds 4a–l against the toxicity exerted... ResearchGate. [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]

-

Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Natural Product Sciences. [Link]

Sources

- 1. The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 4(1H)-pyridinone derivatives as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses, cholinesterases inhibition, and molecular docking studies of pyrido[2,3-b]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. clyte.tech [clyte.tech]

- 18. bio-protocol.org [bio-protocol.org]

- 19. inotiv.com [inotiv.com]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. phytopharmajournal.com [phytopharmajournal.com]

- 23. researchgate.net [researchgate.net]

- 24. modelorg.com [modelorg.com]

- 25. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]

Structural Elucidation of 4-(pyridin-2-yl)butan-2-ol Derivatives: Crystallographic Protocols & Conformational Analysis

Executive Summary: The Crystallization Challenge

The structural characterization of 4-(pyridin-2-yl)butan-2-ol (1) presents a classic crystallographic challenge: the molecule combines a rigid aromatic heterocycle (pyridine) with a highly flexible alkyl linker and a chiral secondary alcohol.[1][2] In its native state, (1) typically exists as a viscous oil or low-melting solid due to high conformational entropy and weak lattice energy.[3][1][2]

This guide details the strategic derivatization protocols required to obtain high-quality single crystals suitable for X-ray diffraction (XRD). We analyze the structural metrics of its crystalline derivatives—specifically metal complexes and crystalline salts —to elucidate the absolute configuration and active conformational states relevant to drug binding.[3]

Structural Significance & Chemical Context[1][2][3][4][5][6][7]

The this compound scaffold is a pharmacophore often found in nicotine derivatives and chiral ligands for asymmetric catalysis.[1][2] Understanding its 3D structure is critical for two reasons:

-

Absolute Configuration: Enzymatic synthesis often yields enantiomerically enriched oils.[3][1][2] X-ray diffraction of a heavy-atom derivative is the gold standard for assigning R or S configuration.[3][1]

-

Conformational Gating: The butyl chain allows the pyridine ring and hydroxyl group to adopt either a "folded" (intramolecular H-bond) or "extended" (intermolecular networking) conformation, dictating biological activity.[3][2]

Strategic Crystallization Protocol

Direct crystallization of the parent alcohol is rarely successful.[3] The "Derivatization Imperative" dictates that we must introduce rigidity or strong electrostatic interactions to lower the solubility and increase lattice energy.[3]

The Derivatization Decision Matrix[1]

We employ three primary strategies to force crystallization:

-

Co-crystallization/Salt Formation: Protonating the pyridine nitrogen with large, symmetric counter-ions (e.g., fumaric acid, HCl).[3][2]

-

Esterification: Reacting the secondary alcohol with bulky aromatic acids (e.g., 3,5-dinitrobenzoic acid).[3][1][2]

-

Metal Coordination: Using the pyridine nitrogen as a ligand for transition metals (Cu, Ag, Zn).[3][2]

Workflow Visualization[1][2][3]

Figure 1: Decision tree for crystallizing flexible pyridine-alcohol linkers. Path B (Metal Coordination) is often preferred for high-resolution data due to the heavy atom effect.[3][2]

Experimental Methodology

Synthesis of the Copper(II) Complex (Representative Protocol)

Rationale: Copper(II) coordinates strongly with pyridine, and the heavy metal facilitates phase determination via anomalous scattering.[3]

-

Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of ethanolic solution.

-

Complexation: Add 0.5 mmol of CuCl₂·2H₂O dissolved in 2 mL ethanol dropwise. The solution will turn blue/green.[3]

-

Crystallization: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial. Place this vial inside a larger jar containing diethyl ether (vapor diffusion method).

-

Harvesting: Blue prism crystals appear within 48–72 hours.[3][1][2]

Data Collection Parameters

To minimize thermal motion of the flexible butyl chain, data must be collected at cryogenic temperatures.[3]

| Parameter | Setting / Value | Reason |

| Temperature | 100 K | Freezes alkyl chain conformation; reduces thermal ellipsoids.[1][2] |

| Radiation Source | Mo Kα (λ=0.71073 Å) | Preferred for metal complexes to minimize absorption errors.[3][1][2] |

| Crystal Size | ~0.2 x 0.2 x 0.1 mm | Optimal for signal-to-noise ratio without absorption saturation.[1][2] |

| Refinement | SHELXL (Least Squares) | Standard for small molecule refinement.[3][1][2] |

Structural Analysis & Insights

Upon solving the structure (typically in space groups like P2₁/c or P2₁2₁2₁ for chiral derivatives), three key structural features must be analyzed.

The Pyridine-Alcohol Interaction

In the crystal lattice of derivatives, the flexible linker often adopts a specific torsion angle to maximize stability.[3]

-

Anti-conformation: Often observed in metal complexes where the pyridine N is occupied by the metal, forcing the alkyl chain to extend away to avoid steric clash.[3]

-

Gauche-conformation: Observed in salts where the protonated Nitrogen (NH+) forms an intramolecular hydrogen bond with the hydroxyl oxygen (NH+...O-H).[3][2]

Absolute Configuration Determination

For the chiral center at C2, the absolute configuration (R or S) is determined using the Flack Parameter (if using Cu radiation) or Parsons' Quotient (for Mo radiation with heavier atoms).[3]

-

Target: A Flack parameter near 0.0 (with small su) confirms the correct enantiomer assignment.

-

Reference: This method is validated by analogous studies on chiral alcohols like 4-(4-hydroxyphenyl)butan-2-ol, where oxygen scattering was sufficient for assignment [1].[1][2]

Intermolecular Packing

The packing is dominated by

Figure 2: Interaction map showing the competition between metal coordination and hydrogen bonding in the crystal lattice.[3]

Quantitative Metrics (Simulated from Analogous Structures)

| Geometric Parameter | Typical Value (Free) | Typical Value (Complexed) | Significance |

| C-N-C Angle (Pyridine) | ~116.8° | ~118.5° | Indicates coordination strength to metal center [2].[1][2] |

| O...N Distance | 2.8 - 3.1 Å | > 4.0 Å | Short distance implies intramolecular H-bonding in salts.[1][2] |

| Torsion (C-C-C-C) | Variable (Gauche/Anti) | Fixed (Anti) | Complexation locks the flexible linker.[3][2] |

References

-

Yousuf, S., et al. (2011).[3][1][2][4][5] "Absolute configuration of (2S)-4-(4-hydroxyphenyl)butan-2-ol." Acta Crystallographica Section E, 67(4), o952.[3][2] Link

-

Al-Jibori, S. A., et al. (2023).[3][1][2] "Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I)." JSciMed Central.[3][1][2] Link

-

Bortoluzzi, M., et al. (2023).[3][1][2] "Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity." ResearchGate.[3][1][2][6][7] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. PubChemLite - 4-(pyridin-3-yl)butan-2-one (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Absolute configuration of (2S)-4-(4-hydroxyphenyl)butan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absolute configuration of (2S)-4-(4-hy-droxy-phen-yl)butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 4-(Pyridin-2-yl)butan-2-ol in Asymmetric Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the utilization of the chiral ligand, 4-(pyridin-2-yl)butan-2-ol, in the field of asymmetric transfer hydrogenation (ATH). While direct literature on this specific ligand is emerging, this document synthesizes established principles from structurally related pyridyl alcohol ligands to present its potential application, particularly in the enantioselective reduction of prochiral ketones. We will delve into the mechanistic underpinnings of ruthenium-catalyzed ATH, provide detailed, field-proven protocols for catalyst preparation and reaction execution, and discuss the critical parameters that influence catalytic activity and enantioselectivity. This guide is intended to empower researchers to explore the capabilities of this compound and its derivatives as valuable tools in modern asymmetric synthesis.

Introduction: The Power of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1] Unlike traditional asymmetric hydrogenation that often requires high pressures of molecular hydrogen, ATH utilizes safe, readily available hydrogen donors such as 2-propanol or formic acid.[2] The stereochemical outcome of the reaction is dictated by a chiral catalyst, typically a transition metal complex bearing a chiral ligand.[3][4]

The design and synthesis of effective chiral ligands are paramount to the success of ATH. Pyridine-containing compounds, particularly those with a secondary alcohol functionality, have shown significant promise as N,O-bidentate ligands.[5][6] The pyridine nitrogen serves as a robust coordinating atom for the metal center (commonly ruthenium), while the hydroxyl group can participate in the catalytic cycle through deprotonation, facilitating the hydrogen transfer mechanism. The inherent chirality of the ligand framework creates a chiral pocket around the metal's active site, enabling facial discrimination of the prochiral substrate.

This application note focuses on the potential of This compound as a chiral ligand in ruthenium-catalyzed ATH for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.

The Ligand: this compound

The efficacy of this compound as a chiral ligand stems from its structural features:

-

Pyridine Moiety: The pyridine nitrogen acts as a strong Lewis basic site for coordination to the ruthenium center.

-

Chiral Secondary Alcohol: The hydroxyl group at the C2 position, upon deprotonation, forms a crucial Ru-O bond, creating a stable five-membered chelate ring. The stereochemistry at this center is directly responsible for inducing asymmetry in the catalytic transformation.

-

Flexible Butyl Linker: The ethylene bridge between the pyridine ring and the chiral center provides conformational flexibility, which can be crucial for accommodating a range of ketone substrates within the catalytic pocket.

The synthesis of enantiopure this compound can be achieved through various established synthetic routes, including the asymmetric reduction of the corresponding ketone, 4-(pyridin-2-yl)butan-2-one.

Proposed Mechanism of Asymmetric Transfer Hydrogenation

The widely accepted mechanism for Ru-catalyzed ATH involving an N,O-bidentate ligand and a hydrogen donor like 2-propanol proceeds through a concerted, outer-sphere pathway. The key steps are illustrated below:

Figure 1: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

-

Catalyst Activation: The ruthenium precursor, typically [Ru(arene)Cl₂]₂, reacts with the chiral ligand this compound in the presence of a base. The base facilitates the deprotonation of the ligand's hydroxyl group, leading to the formation of the active 16-electron ruthenium alkoxide species.

-

Hydride Formation: The active catalyst reacts with the hydrogen donor, 2-propanol, to form a ruthenium hydride species. In this step, 2-propanol is oxidized to acetone.

-

Hydrogen Transfer: The prochiral ketone coordinates to the ruthenium hydride. The hydride is then transferred to the carbonyl carbon, and a proton is transferred from the coordinated ligand to the carbonyl oxygen in a concerted fashion through a six-membered transition state. This step is enantioselective, with the chiral ligand directing the hydride attack to one of the two prochiral faces of the ketone.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere, regenerating the active ruthenium alkoxide catalyst, which can then enter a new catalytic cycle.

Experimental Protocols

The following protocols are representative and based on established procedures for analogous pyridyl alcohol ligands in ATH. Optimization of reaction conditions is recommended for specific substrates.

In situ Catalyst Preparation

This protocol describes the preparation of the active catalyst solution immediately prior to the hydrogenation reaction.

Materials:

-

[Ru(p-cymene)Cl₂]₂ (or other suitable Ru precursor)

-

(S)- or (R)-4-(pyridin-2-yl)butan-2-ol

-

Anhydrous isopropanol

-

Potassium hydroxide (KOH) or sodium isopropoxide

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) and the chiral ligand (2.2 equivalents) in anhydrous isopropanol (concentration typically 0.1 M with respect to the Ru dimer).

-

Stir the resulting orange solution at room temperature for 20-30 minutes to allow for ligand coordination.

-

Prepare a fresh solution of the base (e.g., 0.1 M KOH in isopropanol).

-

Slowly add the basic solution (4.4 equivalents relative to the Ru dimer) to the catalyst precursor solution.

-

Stir the mixture at room temperature for an additional 30 minutes. The color of the solution should change, indicating the formation of the active catalyst. This solution is now ready for use in the transfer hydrogenation reaction.

General Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol outlines the general procedure for the reduction of a model substrate, such as acetophenone.

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

In situ prepared catalyst solution

-

Anhydrous isopropanol

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

To the freshly prepared catalyst solution, add the prochiral ketone (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1).

-

Heat the reaction mixture to the desired temperature (often between 40 °C and 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Figure 2: General experimental workflow for ATH of a prochiral ketone.

Performance Data (Hypothetical Data for Illustrative Purposes)

The following table presents hypothetical performance data for the ATH of various prochiral ketones using a catalyst derived from this compound. This data is intended to be illustrative of the expected outcomes based on structurally similar ligand systems. Actual results may vary and require experimental optimization.

| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 4 | 60 | >99 | 95 (S) |

| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 6 | 60 | >99 | 92 (S) |

| 3 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 8 | 70 | 98 | 90 (S) |

| 4 | Propiophenone | 1-Phenyl-1-propanol | 5 | 60 | >99 | 93 (S) |

| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 12 | 80 | 95 | 88 (S) |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous.

-

Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent oxidation of the catalyst and other side reactions.

-

Base Quality: The choice and quality of the base are critical. Freshly prepared solutions of high-purity bases should be used.

-

Substrate Purity: Impurities in the ketone substrate can potentially poison the catalyst.

-

Ligand Enantiopurity: The enantiomeric excess of the product is directly dependent on the enantiopurity of the chiral ligand.

-

Reaction Monitoring: Close monitoring of the reaction progress is essential to avoid over-reduction or side reactions.

Conclusion

This compound represents a promising class of chiral N,O-bidentate ligands for ruthenium-catalyzed asymmetric transfer hydrogenation. Its straightforward synthesis and modular structure make it an attractive candidate for the enantioselective synthesis of valuable chiral alcohols. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to explore and optimize the use of this ligand in their synthetic endeavors. Further investigation into the substrate scope and the development of second-generation ligands based on this scaffold are anticipated to expand the utility of this catalytic system in modern organic synthesis.

References

- Enthaler, S., et al. (2007). New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. European Journal of Organic Chemistry, 2007(10), 1618-1628.

-

Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. Available at: [Link]

-

Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. (2022). Chemistry – A European Journal, 28(52), e202201314. Available at: [Link]

- G. S. C. Chan, W. H. Chan, & A. S. C. Chan. (2010). Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews, 254(5-6), 638-653.

-

Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). ACS Catalysis, 9(2), 1469–1477. Available at: [Link]

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of ketones. Accounts of Chemical Research, 30(2), 97-102.

-

Ru-catalyzed enantioselective reduction of acetophenone was achieved in... - ResearchGate. Available at: [Link]

-

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2024). Molecules, 29(15), 3429. Available at: [Link]

-

Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020). Catalysts, 10(2), 199. Available at: [Link]

Sources

- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Metal Complexes with 4-(pyridin-2-yl)butan-2-ol Ligands

Introduction: The Versatility of Pyridyl-Alcohol Ligands in Coordination Chemistry

Pyridyl-alcohol ligands represent a significant class of chelating agents in coordination chemistry. The presence of a hard nitrogen donor from the pyridine ring and a hard oxygen donor from the alcohol moiety allows for the formation of stable five- or six-membered chelate rings with a variety of metal ions. This unique structural feature imparts interesting electronic and steric properties to the resulting metal complexes, making them valuable candidates for applications in catalysis, materials science, and drug development. The 4-(pyridin-2-yl)butan-2-ol ligand, in particular, offers a flexible alkyl chain connecting the pyridyl and hydroxyl groups, which can influence the coordination geometry and reactivity of the metal center. This guide provides detailed protocols for the synthesis of the this compound ligand and its subsequent use in the preparation of transition metal complexes, with a focus on providing practical insights for researchers in chemistry and drug development.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of a 2-picolyl anion equivalent to propylene oxide. The following protocol details a robust method utilizing the in situ generation of 2-picolyllithium from 2-picoline and n-butyllithium.

Causality Behind the Synthetic Strategy

The acidity of the methyl protons of 2-picoline (pKa ≈ 35 in DMSO) allows for deprotonation by a strong base like n-butyllithium to form the corresponding organolithium reagent, 2-picolyllithium. This nucleophilic species readily attacks the less sterically hindered carbon of the epoxide ring of propylene oxide, leading to a regioselective ring-opening reaction. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired secondary alcohol. This method is preferred for its high efficiency and control over the regioselectivity of the epoxide opening.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| 2-Picoline | C₆H₇N | 93.13 | 109-06-8 | ≥98%, anhydrous |

| n-Butyllithium | C₄H₉Li | 64.06 | 109-72-8 | 2.5 M in hexanes |

| Propylene oxide | C₃H₆O | 58.08 | 75-56-9 | ≥99%, anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, ≥99.9% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | - |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | - |

Instrumentation:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert gas (Argon or Nitrogen) supply

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with an inert gas inlet, and a rubber septum. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

-

Initial Reagents: Add anhydrous tetrahydrofuran (THF, 100 mL) and freshly distilled 2-picoline (5.0 g, 53.7 mmol) to the flask via syringe.

-

Formation of 2-Picolyllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (23.6 mL of a 2.5 M solution in hexanes, 59.1 mmol, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of the anion. Stir the mixture at -78 °C for an additional 1 hour.

-

Reaction with Propylene Oxide: In a separate dry flask, prepare a solution of propylene oxide (3.44 g, 59.1 mmol, 1.1 eq.) in anhydrous THF (20 mL). Add this solution dropwise to the 2-picolyllithium solution at -78 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a pale yellow oil.

Expected Yield and Characterization:

-

Yield: 60-75%

-

Boiling Point: (Predicted) ~110-115 °C at 1 mmHg

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.55 (d, 1H, pyridyl-H6), 7.65 (t, 1H, pyridyl-H4), 7.15 (m, 2H, pyridyl-H3, H5), 4.00 (m, 1H, CH-OH), 3.00-2.85 (m, 2H, CH₂-py), 2.00-1.80 (m, 2H, CH₂), 1.25 (d, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 161.5, 149.0, 136.5, 123.0, 121.5, 67.5, 42.0, 30.0, 23.5.

-

IR (neat, cm⁻¹): 3350 (br, O-H), 3050, 2970, 2920, 1590, 1470, 1435, 1120.

Caption: Synthesis of this compound.

Part 2: Preparation of Metal Complexes

The this compound ligand can coordinate to a variety of metal ions through the pyridyl nitrogen and the hydroxyl oxygen, acting as a bidentate, monoanionic ligand upon deprotonation of the alcohol. The following are general protocols for the synthesis of representative copper(II) and nickel(II) complexes.

Protocol 2.1: Synthesis of Bis[4-(pyridin-2-yl)butan-2-olato]copper(II)

Causality: This protocol utilizes a copper(II) salt, such as copper(II) chloride, and the ligand in a 1:2 molar ratio. A weak base, such as sodium acetate, can be added to facilitate the deprotonation of the ligand's hydroxyl group, promoting coordination as an alkoxide. The choice of a polar solvent like methanol or ethanol facilitates the dissolution of the reactants.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | C₉H₁₃NO | 151.21 | 41874-45-7 |

| Copper(II) chloride dihydrate | CuCl₂·2H₂O | 170.48 | 10125-13-0 |

| Methanol | CH₃OH | 32.04 | 67-56-1 |

| Sodium acetate | CH₃COONa | 82.03 | 127-09-3 |

Procedure:

-

Dissolution of Ligand: Dissolve this compound (302 mg, 2.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with stirring.

-

Addition of Base (Optional but Recommended): Add sodium acetate (164 mg, 2.0 mmol) to the ligand solution and stir for 10 minutes.

-

Addition of Metal Salt: In a separate beaker, dissolve copper(II) chloride dihydrate (170 mg, 1.0 mmol) in methanol (10 mL). Add the copper(II) solution dropwise to the ligand solution.

-

Reaction: A color change (typically to blue or green) should be observed upon addition. Stir the reaction mixture at room temperature for 4 hours.

-

Isolation of the Complex: Reduce the volume of the solvent in vacuo until a precipitate forms. Alternatively, the complex can be precipitated by the slow addition of a less polar solvent like diethyl ether.

-

Purification: Collect the solid by filtration, wash with a small amount of cold methanol, and then with diethyl ether. Dry the complex under vacuum.

Expected Characterization:

-

Appearance: Blue or green solid.

-

FT-IR: Disappearance of the broad O-H stretch around 3350 cm⁻¹ and shifts in the pyridyl C=N and C=C stretching frequencies upon coordination.

-

Magnetic Susceptibility: The complex is expected to be paramagnetic with a magnetic moment typical for a d⁹ Cu(II) ion (around 1.73 B.M.).

Protocol 2.2: Synthesis of Bis[4-(pyridin-2-yl)butan-2-olato]nickel(II)

Causality: Similar to the copper complex synthesis, this protocol employs a nickel(II) salt. Nickel(II) complexes can adopt various geometries, and the resulting structure will depend on the ligand-to-metal ratio and reaction conditions.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | C₉H₁₃NO | 151.21 | 41874-45-7 |

| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | 237.69 | 7791-20-0 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 |

Procedure:

-

Reactant Solutions: Dissolve this compound (302 mg, 2.0 mmol) and triethylamine (202 mg, 2.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask. In a separate beaker, dissolve nickel(II) chloride hexahydrate (238 mg, 1.0 mmol) in ethanol (10 mL).

-

Complexation: Slowly add the nickel(II) solution to the ligand solution with vigorous stirring.

-

Reaction: Heat the reaction mixture to reflux for 2 hours. A color change and/or precipitation should occur.

-

Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume to induce precipitation.

-

Washing and Drying: Wash the solid product with cold ethanol and then diethyl ether. Dry the complex in a vacuum desiccator.

Expected Characterization:

-

Appearance: Typically a green or blue solid.

-

UV-Vis Spectroscopy: The electronic spectrum in a suitable solvent will show d-d transitions characteristic of an octahedral or square planar Ni(II) complex.

-

Magnetic Susceptibility: An octahedral Ni(II) complex will be paramagnetic (magnetic moment ~2.8-3.4 B.M.), while a square planar complex will be diamagnetic.

Caption: General scheme for metal complex formation.

Part 3: Applications in Catalysis

Metal complexes of pyridyl-alcohol ligands, particularly those of copper, have shown promise as catalysts for oxidation reactions. The prepared copper(II) complex can be investigated as a catalyst for the aerobic oxidation of alcohols.

Protocol 3.1: Catalytic Aerobic Oxidation of Benzyl Alcohol

Causality: Copper complexes, in the presence of a radical species like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), can catalyze the aerobic oxidation of primary alcohols to aldehydes under mild conditions.[1] The copper center is believed to facilitate the redox cycling necessary for the catalytic turnover.

Materials and Reagents:

| Reagent/Material | Formula |

| Bis[4-(pyridin-2-yl)butan-2-olato]copper(II) | [Cu(C₉H₁₂NO)₂] |

| Benzyl alcohol | C₇H₈O |

| TEMPO | C₉H₁₈NO |

| Acetonitrile | CH₃CN |

| Oxygen or Air | O₂ |

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask containing the copper(II) complex (0.01 mmol, 1 mol%), add benzyl alcohol (1.0 mmol), TEMPO (0.05 mmol, 5 mol%), and acetonitrile (5 mL).

-

Reaction Conditions: Stir the mixture vigorously under an atmosphere of oxygen (balloon) or in open air at room temperature or slightly elevated temperature (e.g., 40-60 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove the catalyst.

-

Analysis: Analyze the filtrate by GC or NMR to determine the conversion and selectivity for benzaldehyde.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis of the this compound ligand and its coordination to copper(II) and nickel(II) ions. The described synthetic route for the ligand is robust and scalable. The resulting metal complexes can be readily prepared and characterized using standard laboratory techniques. Furthermore, the potential application of the copper complex in catalytic aerobic oxidation highlights the functional versatility of this class of compounds. These methods should serve as a valuable resource for researchers engaged in the design and application of novel metal-based catalysts and functional materials.

References

- Mandal, S., Mandal, S., Biswas, S., & Saha, B. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Tenside Surfactants Detergents, 55(4), 314-319.

-

Brainly.in. (2024). may be prepared. (a) How will you synthesise butan-2-ol using appropriate Grignard's reagent? (b) Identify. Retrieved from [Link]

- Google Patents. (n.d.). CN102260208A - New preparation process of 4-pyridine butanol.

- den Hertog, H. J., & van der Plas, H. C. (1954). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 73(1), 77-80.

- Roca-López, D., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(8), 2755-2767.

-

Tutor, O. C. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

- Malik, M., et al. (2022). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 51(39), 14945-14959.

- Mondal, J., & Bera, J. K. (2024). Selective synthesis of cyclic alcohols from cycloalkanes using nickel(II)

- Lah, N., & Leban, I. (2008). Copper(II) halide complexes with simple pyridine based alcohols. Acta Chimica Slovenica, 55, 133-139.

-

Scribd. (n.d.). Synthesis of Nickel(II) Complexes - Ligand. Retrieved from [Link]

- Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium.

- Wang, Z., et al. (2022). Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X-ray Scattering.

- Company, A. M., et al. (2005). Copper(II) Complexes of Pyridyl-Appended Diazacycloalkanes: Synthesis, Characterization, and Application to Catalytic Olefin Aziridination. Inorganic Chemistry, 44(23), 8340-8351.

- Semproni, M. J., & Stahl, S. S. (2014). Copper Catalysts for Alcohol Oxidation. In Homogeneous Catalysis (pp. 25-54). The Royal Society of Chemistry.

- Ryland, B. L., et al. (2014). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 136(34), 12154-12163.

- Gáspár, A., et al. (2023). Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. Molecules, 28(13), 5122.

- Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.

- Jana, A., et al. (2015). Synthesis, Structure, and Reactivity of Co(II) and Ni(II) PCP Pincer Borohydride Complexes. Organometallics, 34(6), 1085-1090.

- Narasimhan, N. S., & Bhide, B. H. (1977). CNDO/II treatment of proton abstraction step in aromatic lithiation reaction. Tetrahedron, 33(18), 2391-2394.

- McCann, S. D., & Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 48(6), 1756-1766.

- Creaven, B. S., et al. (2018). Copper(II) Complexes with Mixed Heterocycle Ligands as Promising Antibacterial and Antitumor Species. Molecules, 23(10), 2669.

-

Quora. (2023). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]

- Al-Hamdani, A. A. S., et al. (2022). Synthesis of a Family of Pd(II)

Sources

Application Note: A High-Yield, Stereoselective Chemoenzymatic Approach for the Synthesis of 4-(Pyridin-2-yl)butan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of enantiomerically pure chiral alcohols is a critical challenge in pharmaceutical development. 4-(Pyridin-2-yl)butan-2-ol is a valuable chiral building block, and its stereoselective synthesis is of significant interest. This application note details a robust and efficient two-step chemoenzymatic methodology that combines a classical chemical synthesis of the prochiral ketone precursor, 4-(pyridin-2-yl)butan-2-one, with a highly stereoselective enzymatic reduction. This biocatalytic step, employing a ketoreductase (KRED), offers exceptional control over stereochemistry, leading to high enantiomeric excess (>99%) under mild, environmentally benign conditions. We provide detailed, validated protocols for both the chemical and enzymatic stages, explain the rationale behind key experimental choices, and present a framework for troubleshooting and optimization.

The Strategic Imperative for a Chemoenzymatic Route

Traditional chemical methods for asymmetric reduction often rely on transition metal catalysts and chiral ligands or stoichiometric chiral reagents. While effective, these approaches can suffer from several drawbacks:

-

Cost and Toxicity: Many metal catalysts (e.g., Ruthenium, Rhodium) are expensive and pose challenges for removal to meet stringent pharmaceutical impurity standards.

-

Harsh Conditions: Chemical reductions may require high pressures, extreme temperatures, or highly reactive and hazardous reagents like metal hydrides.

-

Process Optimization: Achieving high enantioselectivity can require extensive screening of ligands and reaction conditions.

Biocatalysis, particularly the use of ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), provides a compelling alternative.[1][2] These enzymes are highly evolved natural catalysts that offer:

-

Exceptional Stereoselectivity: KREDs can distinguish between the prochiral faces of a ketone, often yielding a single enantiomer with near-perfect fidelity.[3][4]

-

Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous buffer systems at or near ambient temperature and atmospheric pressure.

-

Sustainability: As biodegradable catalysts, enzymes align with the principles of green chemistry, reducing hazardous waste.

By integrating an efficient chemical synthesis for the precursor with a clean, selective enzymatic finish, this chemoenzymatic workflow capitalizes on the strengths of both disciplines.

Overall Synthesis Workflow

The process is logically segmented into two primary modules: chemical synthesis of the ketone followed by its enzymatic reduction.

Sources

Using 4-(pyridin-2-yl)butan-2-ol in kinetic resolution experiments